SGC 707
Description
The Significance of Protein Arginine Methyltransferases (PRMTs) in Biological Processes
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a crucial role in cellular regulation by catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins. rsc.org This post-translational modification is integral to a wide array of cellular functions, including gene transcription, RNA processing, DNA damage repair, and signal transduction. rsc.orgnih.govresearchgate.net The dysregulation of PRMT activity has been implicated in numerous diseases, particularly cancer, making them significant targets for therapeutic research. rsc.orgmdpi.com
Overview of PRMT Family and Substrate Specificity
The PRMT family in humans consists of nine members, which are categorized into three main types based on their catalytic activity. mdpi.com This classification is determined by the specific type of methylated arginine they produce. unf.edu
Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (ADMA). mdpi.com
Type II PRMTs (PRMT5 and PRMT9) also generate MMA but then produce symmetric dimethylarginine (SDMA). mdpi.com
Type III PRMTs (PRMT7) are unique in that they only produce MMA. mdpi.comresearchgate.net
This distinct product specificity allows for a complex regulatory code, where the type of arginine methylation can dictate different downstream cellular events. The substrate specificity of each PRMT is also determined by the amino acid sequences surrounding the target arginine, with some enzymes preferring glycine-arginine-rich (GAR) motifs, while others recognize different patterns. nih.gov
| Type | PRMT Members | Primary Methylation Product |
|---|---|---|
| Type I | PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8 | Asymmetric Dimethylarginine (ADMA) |
| Type II | PRMT5, PRMT9 | Symmetric Dimethylarginine (SDMA) |
| Type III | PRMT7 | Monomethylarginine (MMA) |
Role of PRMT3 in Cellular Function and Disease Pathogenesis
Beyond its foundational role in ribosome synthesis, PRMT3 has been implicated in various other cellular processes and disease states. It is involved in hepatic lipogenesis, neuronal development, and has been linked to the regulation of gene expression. nih.govnih.gov Dysregulation of PRMT3 has been associated with several cancers, including liver, colorectal, and breast cancer, where it can promote tumorigenesis and contribute to treatment resistance. nih.gov Its role in other conditions, such as recurrent miscarriage and neurodegenerative diseases, is also an active area of investigation. nih.govnih.gov
Rationale for Developing Selective PRMT3 Chemical Probes
The high degree of structural similarity among the catalytic domains of PRMT family members presents a significant challenge for researchers. unf.edu Many early inhibitors lacked isozyme specificity, making it difficult to attribute a biological effect to the inhibition of a single PRMT. To accurately determine the unique biological functions of PRMT3 and validate it as a potential therapeutic target, it was crucial to develop chemical tools that could selectively inhibit its activity without affecting other PRMTs. A selective chemical probe like SGC 707 enables researchers to precisely dissect the pathways and processes regulated by PRMT3, providing clearer insights into its role in both normal physiology and disease. rsc.orgnih.gov
Historical Context of this compound Discovery and Development
The development of this compound is a direct result of targeted efforts to create a potent and selective inhibitor for PRMT3. Its discovery was based on the structure-based optimization of a previously identified class of allosteric PRMT3 inhibitors. nih.govacs.org
Collaborative Initiatives in Open Science Chemical Probe Development (e.g., Structural Genomics Consortium)
This compound was developed through a collaborative effort involving the Structural Genomics Consortium (SGC), the China Novartis Institutes for Biomedical Research, and the University of North Carolina. thesgc.org The SGC is a public-private partnership that accelerates drug discovery by placing its research outputs, including protein structures and chemical probes, into the public domain without restriction. genomecanada.cathesgc.org This open-science model fosters collaboration and prevents duplication of effort, allowing scientists globally to utilize well-characterized tools like this compound to advance biological understanding and therapeutic development. genomecanada.ca
This compound as a Benchmark Inhibitor for PRMT3 Research
This compound is recognized as the first-in-class, potent, and cell-active chemical probe for PRMT3. nih.gov It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, a mechanism confirmed by crystal structure analysis. nih.govnih.gov This mode of inhibition is non-competitive with respect to both the SAM cofactor and the peptide substrate. thesgc.org
The compound exhibits exceptional potency and selectivity. It has an in vitro IC50 (half-maximal inhibitory concentration) for PRMT3 of approximately 31-50 nM. bertin-bioreagent.comthesgc.orgmedchemexpress.com Critically, it shows over 100-fold selectivity against a broad panel of other methyltransferases and hundreds of other non-epigenetic targets, such as kinases and GPCRs. thesgc.orgallgenbio.comchemicalprobes.org This high degree of selectivity makes this compound an invaluable and reliable tool for studying the specific functions of PRMT3 in cellular and in vivo models. nih.govnih.gov A structurally similar but inactive analogue, XY1, was also developed to serve as a negative control in experiments. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Target | PRMT3 | nih.govthesgc.org |
| Inhibition Mechanism | Allosteric, Non-competitive | nih.govthesgc.org |
| IC50 | ~31 nM | nih.govmedchemexpress.com |
| Binding Affinity (KD) | ~53 nM | nih.govmedchemexpress.com |
| Selectivity | >100-fold vs. >30 other methyltransferases | thesgc.orgchemicalprobes.orgrndsystems.com |
| Cellular Activity | Engages and inhibits PRMT3 in cells (EC50 ~1.3-1.6 µM) | bertin-bioreagent.commedchemexpress.com |
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 |
Synonyms |
1-(Isoquinolin-6-yl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl] urea |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Sgc 707 As a Prmt3 Inhibitor
Selectivity Profiling Against Methyltransferases and Other Target Classes
Assessment of Off-Target Activity at High Concentrations
SGC 707 demonstrates remarkable selectivity for PRMT3. It exhibits greater than 100-fold selectivity over 31 other methyltransferases and more than 250 other non-epigenetic targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. thesgc.orgmedkoo.comnih.govtocris.combio-techne.comchemicalprobes.orgadooq.com
Despite its high selectivity, modest off-target activity has been observed when this compound is used at significantly high concentrations. Specifically, at a concentration of 10,000 nM (10 µM), this compound showed some inhibition against a limited number of off-targets. chemicalprobes.org
The observed off-target inhibitions at 10,000 nM this compound are detailed below:
| Off-Target | Inhibition (%) | Ki (nM) | Source |
| HTR2B | 69 | >15,000 | chemicalprobes.org |
| BRSK1 | 56 | N/A | chemicalprobes.org |
| DLK1 | 60 | N/A | chemicalprobes.org |
| RPS6KA4 | 55 | N/A | chemicalprobes.org |
| PRKG2 | 58 | N/A | chemicalprobes.org |
| PRKX | 61 | N/A | chemicalprobes.org |
These findings underscore the importance of using appropriate concentrations in experimental settings to ensure target-specific effects. caymanchem.com
Implications of Selectivity for Mechanistic Studies
The outstanding selectivity of this compound is crucial for its application in mechanistic studies aimed at elucidating the biological roles of PRMT3. Its ability to potently and specifically inhibit PRMT3 with minimal off-target effects at relevant concentrations allows researchers to confidently attribute observed cellular and biochemical phenotypes to the inhibition of PRMT3. nih.govcaymanchem.com
The availability of a highly selective inhibitor like this compound enables precise investigations into PRMT3's involvement in various cellular processes, such as ribosome maturation and lipogenesis, without confounding results from unintended interactions with other proteins. nih.gov Furthermore, the existence of XY1, a close structural analogue of this compound that is completely inactive against PRMT3 (IC50 >100,000 nM), serves as an invaluable negative control. thesgc.orgnih.govcore.ac.uk This inactive analogue allows for robust validation of PRMT3-specific effects in experiments, helping to differentiate on-target activity from any potential non-specific or off-target effects that might arise from the compound's chemical structure rather than its inhibitory action. nih.govcaymanchem.com This paired-probe approach significantly strengthens the interpretation of experimental data in mechanistic studies. nih.gov
Cellular Mechanisms and Biological Effects of Sgc 707
Impact on PRMT3-Mediated Substrate Methylation in Cells
PRMT3 is a type I protein arginine methyltransferase that catalyzes the monomethylation and asymmetric dimethylation of arginine residues on target proteins. nih.govuniprot.org SGC 707 effectively inhibits this catalytic activity within cellular contexts. nih.govcuhk.edu.cn
Inhibition of Histone Methylation (e.g., H4R3me2a) in Cell Lines (e.g., HEK293)
This compound has been shown to inhibit the methylation of histones in cells with an IC₅₀ value below 1 µM. nih.govcuhk.edu.cn Specifically, it significantly reduces the levels of histone H4 arginine 3 asymmetric dimethylation (H4R3me2a) in HEK293 cells. researchgate.netwaocp.orgnih.gov Research findings from Western blot analyses in HEK293 cells, co-transfected with either wild-type (WT) FLAG-tagged PRMT3 or its catalytically dead mutant E335Q, demonstrated that this compound effectively diminishes PRMT3-dependent H4R3me2a. nih.gov At a concentration of 1 µM, this compound was nearly as effective as the catalytically inactive PRMT3 mutant (E335Q) in reducing H4R3me2a marks, indicating robust inhibition of PRMT3 activity in cells. nih.gov
Modulation of Other Endogenous PRMT3 Substrates
Beyond histones, PRMT3 methylates a variety of other endogenous substrates, influencing diverse cellular processes. Ribosomal protein S2 (RpS2) was identified as the first cytoplasmic substrate for PRMT3. neobioscience.comnih.gov Other known PRMT3 substrates include nuclear poly(A) binding protein (PABPN1), heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). neobioscience.com
This compound's inhibition of PRMT3 has broader implications for these substrates. For instance, PRMT3 promotes hepatocellular carcinoma (HCC) growth by enhancing glycolysis through the arginine methylation of lactate (B86563) dehydrogenase A (LDHA). uniprot.orgneobioscience.com Treatment with this compound disrupts this PRMT3-mediated asymmetric dimethylarginine (ADMA) modification, thereby abolishing PRMT3-induced HCC glycolysis and tumor growth. uniprot.orgneobioscience.com Furthermore, PRMT3 interacts with Methyltransferase 14 (METTL14) and is involved in its arginine methylation. Inhibition of PRMT3 by this compound can lead to METTL14 overexpression, which in turn promotes methylation modification via an m⁶A-YTHDF2-dependent mechanism, reducing Glutathione peroxidase 4 (GPX4) mRNA stability and accelerating lipid peroxidation levels, ultimately contributing to ferroptosis. researchgate.net Additionally, PRMT3 modulates the stability and subcellular localization of Ubiquitin-like with PHD and RING Finger Domains 1 (UHRF1), a component of the DNA methylation complex. nih.gov Global levels of total ADMA residues have been observed to decrease following this compound treatment. nih.gov
Cellular Engagement and Permeability
This compound demonstrates effective cellular engagement and permeability, which is crucial for its activity as a chemical probe. It stabilizes PRMT3 in both HEK293 and A549 cell lines, with EC₅₀ values of 1.3 µM and 1.6 µM, respectively, as determined by PRMT3 InCELL Hunter Assays. nih.govwaocp.org These values indicate that this compound successfully enters cells and binds to its target, PRMT3, within the intracellular environment. The compound is described as "cell-active," confirming its ability to exert its inhibitory effects inside living cells. nih.govwaocp.orgcenmed.comiium.edu.my The recommended concentration range for cellular use of this compound is typically between 10 nM and 10 µM. nih.gov
Table 1: Key Potency and Selectivity Data for this compound
| Parameter | Value | Reference |
| PRMT3 IC₅₀ (in vitro) | 31 – 50 nM | nih.govnih.govresearchgate.netwaocp.orgcuhk.edu.cncenmed.com |
| PRMT3 KD (ITC) | 50 – 85 nM | nih.govnih.govcuhk.edu.cn |
| Histone Methylation IC₅₀ (in cells) | < 1 µM | nih.govcuhk.edu.cn |
| PRMT3 EC₅₀ (HEK293 cells, InCELL Hunter) | 1.3 µM | nih.govwaocp.org |
| PRMT3 EC₅₀ (A549 cells, InCELL Hunter) | 1.6 µM | nih.govwaocp.org |
| Selectivity | >100-fold over 31 other methyltransferases and >250 non-epigenetic targets | nih.govnih.govresearchgate.netwaocp.orgnih.govcuhk.edu.cn |
| Mode of Inhibition | Allosteric, non-competitive with SAM and peptide | nih.govnih.gov |
Downstream Cellular Pathway Modulation
The inhibition of PRMT3 by this compound, or by more potent PRMT3 modulators, leads to significant alterations in downstream cellular pathways, impacting gene expression and cell fate.
Effects on Gene Expression Profiles
While direct comprehensive gene expression profiling data for this compound is less detailed in the provided sources, studies on PRMT3 inhibition indicate broader effects. For instance, a PRMT3-targeted PROTAC (proteolysis targeting chimera), which is more potent than this compound in inhibiting PRMT3, has been shown to induce global gene expression changes. These changes include the downregulation of pathways associated with E2F, MYC, and oxidative phosphorylation. researchgate.net Given that this compound also inhibits PRMT3, it is plausible that it could induce similar, albeit potentially less pronounced, alterations in gene expression profiles. Furthermore, PRMT3 inhibition has been linked to increased susceptibility of endometrial carcinoma (EC) cells to ferroptosis and improved tumor suppression when combined with cisplatin (B142131) and radiation therapy, implying modulation of gene expression related to stress responses and cell survival. researchgate.net
Influence on Intrinsic Apoptosis Pathways
Modulation of PRMT3 activity has been shown to influence intrinsic apoptosis pathways. The PRMT3-targeted PROTAC, which effectively degrades PRMT3, was observed to activate intrinsic apoptosis pathways. researchgate.net This suggests that PRMT3 inhibition, as achieved by this compound, can contribute to the induction of programmed cell death. Moreover, the combination of this PRMT3 degrader with the glycolysis inhibitor 2-deoxyglucose (2-DG) demonstrated a synergistic antiproliferative effect by further reducing ATP production and enhancing intrinsic apoptosis. researchgate.net this compound itself has been reported to inhibit acute leukemia cell growth, further supporting its role in influencing cell viability and potentially apoptosis. researchgate.net Additionally, PRMT3 inhibition can lead to increased ferroptosis, another form of regulated cell death, by affecting the METTL14-GPX4 axis. researchgate.net
Modulation of Endoplasmic Reticulum Stress Signaling
Inhibition of PRMT3 has been implicated in the modulation of endoplasmic reticulum (ER) stress signaling. Studies investigating PRMT3 protein functions, particularly with a PRMT3 degrader, have indicated the activation of intrinsic apoptosis and ER stress signaling pathways following PRMT3 inhibition patsnap.com. While this specific observation was made with a PRMT3 degrader, the functional consequence of PRMT3 inhibition by this compound may lead to similar cellular responses, as this compound is a potent inhibitor of PRMT3 patsnap.com. ER stress occurs when the accumulation of unfolded or misfolded proteins in the ER disrupts cellular homeostasis, leading to the activation of the unfolded protein response (UPR) nih.govfrontiersin.orgfrontiersin.orgnih.govannualreviews.org. Prolonged or unresolved ER stress can trigger apoptotic signaling pathways, involving factors such as C/EBP homologous protein (CHOP), c-Jun N-terminal kinase (JNK) activation, and caspase-12 cleavage nih.govfrontiersin.org.
Alterations in E2F, MYC, and Oxidative Phosphorylation Pathways
PRMT3 inhibition has been associated with alterations in key cellular pathways, including those involving E2F, MYC, and oxidative phosphorylation (OXPHOS). Research using a PRMT3 degrader, designed to elucidate PRMT3 functions, demonstrated the downregulation of E2F, MYC, and oxidative phosphorylation pathways patsnap.com. Given that this compound is a specific and potent inhibitor of PRMT3, it is plausible that it could induce similar modulations in these pathways.
MYC, a critical transcription factor, plays a central role in coordinating metabolic networks, including both glycolysis and oxidative phosphorylation, which are essential for rapid cell cycle entry and proliferation nih.govfrontiersin.org. MYC-expressing cells exhibit increased oxygen consumption, mitochondrial function, and ATP generation nih.gov. E2F transcription factors are integral to cell cycle progression and have been shown to upregulate several OXPHOS genes in cancer cells, for instance, by binding to promoter regions of genes involved in the Krebs cycle mdpi.com. The observed downregulation of these pathways upon PRMT3 inhibition suggests a potential role for PRMT3 in regulating cellular metabolism and proliferation through these transcriptional networks patsnap.com.
Cellular Phenotypic Characterization
Effects on Cell Proliferation and Viability (mechanistic insights, not safety)
This compound, by inhibiting PRMT3, impacts cellular proliferation and viability through various mechanistic insights. While this compound at concentrations up to 50 µM showed no significant effect on the proliferation of mesenchymal stem cells (MSCs), its effects are more pronounced in specific disease contexts researchgate.net.
In cancer, PRMT3 inhibition by this compound or PRMT3 knockdown has demonstrated anti-proliferative effects. Overexpression of PRMT3 has been shown to enhance glycolysis in hepatocellular carcinoma (HCC) cells, thereby promoting cell proliferation and tumor growth researchgate.net. Conversely, inhibiting PRMT3 with this compound or through PRMT3 knockdown reduces angiogenesis signaling and decreases vascular endothelial growth factor A (VEGFA) expression in cancer cells, an indirect mechanism of anti-tumorigenic effect by limiting nutrient supply to rapidly growing cells researchgate.net. Furthermore, PRMT3 inhibition can enhance the susceptibility of endometrial cancer (EC) cells to ferroptosis, a form of regulated cell death patsnap.com. Combined PRMT3 blockade with anti-PD-1 therapy has shown more potent anti-tumor effects by accelerating ferroptosis in cell-derived xenograft models patsnap.com. Blocking PRMT3 also improves tumor suppression in response to cisplatin and radiation therapy, highlighting its potential in sensitizing cancer cells to conventional treatments patsnap.com.
Impact on Cellular Differentiation and Function (if relevant to PRMT3)
PRMT3, and consequently its inhibition by this compound, plays a role in cellular differentiation and various other functions. PRMT3 is essential for the maturation of ribosomes and is thought to be involved in lipogenesis pdbj.orgresearchgate.net.
A notable impact of PRMT3 is on the osteogenic differentiation of human mesenchymal stem cells (hMSCs). PRMT3 regulates this process via miR-3648 medkoo.comnih.gov. During osteogenic differentiation, the expression levels of PRMT3 and its associated asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) are significantly upregulated, alongside increased expression of osteogenic marker genes like RUNX2 nih.gov. Knockdown of PRMT3 significantly reduces alkaline phosphatase (ALP) activity, mineralized nodule formation, and the expression of osteogenesis-related genes (RUNX2 and OCN) nih.gov. Mechanistically, PRMT3 activates miR-3648 expression by increasing H4R3me2a levels in the miR-3648 gene promoter region nih.gov. Overexpression of miR-3648 can rescue the impaired osteogenic function observed in PRMT3 knockdown cells, indicating a direct regulatory axis nih.gov.
Beyond differentiation, PRMT3 is involved in various signaling pathways, including those related to virus infection and inflammasome responses patsnap.comresearchgate.net. For instance, PRMT3 supports the replication of Infectious Bursal Disease Virus (IBDV) by suppressing interferon signaling patsnap.comresearchgate.net. Inhibition of PRMT3 with this compound has been shown to disrupt IBDV replication and enhance interferon production, providing insights into its role in antiviral responses researchgate.net.
Table 1: Key Characteristics of this compound
| Characteristic | Value / Description | Source |
| Target | PRMT3 | medkoo.comnih.govpdbj.orgchemicalprobes.org |
| Mechanism of Action | Allosteric Inhibitor | medkoo.comnih.govpdbj.org |
| IC50 (PRMT3) | 31 ± 2 nM | medkoo.comnih.govpdbj.org |
| KD (PRMT3) | 53 ± 2 nM | medkoo.comnih.govpdbj.org |
| Selectivity | >31 methyltransferases, >250 non-epigenetic targets | medkoo.comnih.govpdbj.orgchemicalprobes.org |
| Cellular Activity | Potently inhibits PRMT3 methyltransferase activity in cells | medkoo.comnih.govpdbj.orgresearchgate.net |
Table 2: Effects of PRMT3 Inhibition (including this compound) on Cellular Pathways and Phenotypes
| Pathway/Phenotype | Effect of PRMT3 Inhibition | Mechanistic Insight / Associated Observation | Source |
| ER Stress Signaling | Activation of pathways | Observed with PRMT3 degrader, suggesting similar effects from this compound | patsnap.com |
| E2F Pathway | Downregulation | Observed with PRMT3 degrader, suggesting similar effects from this compound | patsnap.com |
| MYC Pathway | Downregulation | Observed with PRMT3 degrader, suggesting similar effects from this compound | patsnap.com |
| Oxidative Phosphorylation | Downregulation | Observed with PRMT3 degrader, suggesting similar effects from this compound | patsnap.com |
| Cell Proliferation (Cancer) | Reduced / Inhibited | Enhances ferroptosis, sensitizes to cisplatin/radiation, reduces angiogenesis | researchgate.netpatsnap.com |
| Cell Proliferation (MSCs) | No significant effect (up to 50 µM) | Observed in mesenchymal stem cells | researchgate.net |
| Osteogenic Differentiation | Impaired (upon PRMT3 knockdown) | Regulates via miR-3648 and H4R3me2a levels on its promoter | nih.gov |
| Ribosome Maturation | Essential role of PRMT3 | PRMT3 is essential for this process | pdbj.orgresearchgate.net |
| Lipogenesis | Potential role of PRMT3 | PRMT3 may have a role in this process | pdbj.orgresearchgate.net |
| Viral Replication | Inhibition (IBDV) | PRMT3 supports IBDV replication by suppressing interferon signaling | patsnap.comresearchgate.net |
Preclinical Biological Evaluation of Sgc 707 in Disease Models Mechanistic Focus
In Vitro Model Systems
In vitro model systems are crucial for understanding the molecular mechanisms of compounds, validating their targets, and profiling their phenotypic effects. These models allow for controlled environments to dissect specific cellular processes.
SGC 707 demonstrates potent inhibitory activity against PRMT3, with an IC50 of 31 nM and a Kd of 53 nM. medchemexpress.comtocris.com In cell-based assays, this compound effectively inhibits PRMT3-mediated methyltransferase activity. tocris.com Its specificity is notable, showing over 100-fold selectivity against 31 other methyltransferases and 250 other non-epigenetic targets. tocris.com Mechanistically, this compound has been shown to decrease H4R3me2a levels in HEK293 cells. tocris.com Furthermore, this compound binds to PRMT3 in HEK293 cells with an EC50 value of 1.3 μM. medchemexpress.com Target validation in drug discovery involves demonstrating that modulating a specific target yields a desired impact on biological activity, which can be linked to therapeutic utility. aacrjournals.orguzh.ch Cell-based assays are fundamental for this process, enabling the measurement of biological activity, characterization of pharmacology, and assessment of the effects of target modulation. aacrjournals.org
Table 1: In Vitro Inhibitory and Binding Data for this compound
| Target | Assay Type | Value | Cell Line | Reference |
| PRMT3 | IC50 | 31 nM | In vitro | medchemexpress.comtocris.com |
| PRMT3 | Kd | 53 nM | In vitro | medchemexpress.com |
| PRMT3 | EC50 | 1.3 μM | HEK293 cells | medchemexpress.com |
This compound has been investigated in specific disease-relevant cell lines, including A549 cells. A549 cells, a human lung adenocarcinoma cell line, are widely used in cancer research and drug discovery. springermedizin.deatcc.org this compound binds to PRMT3 in A549 cells, exhibiting an EC50 value of 1.6 μM. medchemexpress.com This indicates its ability to engage its target, PRMT3, within a relevant human cancer cell context.
Table 2: this compound Binding in A549 Cells
| Target | Cell Line | EC50 Value | Reference |
| PRMT3 | A549 cells | 1.6 μM | medchemexpress.com |
Organotypic and three-dimensional (3D) cell culture models offer a more physiologically relevant environment compared to traditional two-dimensional cultures, as they better mimic the in vivo complexity of tissues, including heterogeneous cell populations and native-like cellular organization. uva.nlnih.govmdpi.com These models are advantageous for drug testing and gaining mechanistic insights into disease processes. uzh.chuva.nl They can be used to study various biological mechanisms, such as cell viability, morphology, proliferation, differentiation, and cellular responses to stimuli. mdpi.com While the utility of organotypic and 3D culture models for mechanistic studies in drug discovery is well-established, specific research findings detailing the application of this compound in these particular model systems were not identified in the provided search results.
In Vivo Mechanistic Studies in Animal Models (excluding pharmacokinetics, safety, dosage optimization)
In vivo mechanistic studies in animal models provide critical insights into the biological effects of compounds within a living system, elucidating underlying molecular pathways and disease modulation.
This compound has demonstrated a mechanistic role in modulating metabolic parameters in animal models. Treatment with this compound in Western-type diet-fed LDL receptor knockout mice resulted in a reduction of hepatic steatosis and plasma triglyceride levels. medchemexpress.commedkoo.com Specifically, treated mice exhibited 50% lower liver triglyceride stores and 32% lower plasma triglyceride levels. medchemexpress.com This effect is linked to this compound's inhibition of PRMT3 activity, which has been shown to reduce hepatic steatosis. medkoo.com The observed changes were also associated with increased levels of taurine-conjugated bile acids and enhanced TGR5 signaling. medkoo.com
Table 3: Effects of this compound on Hepatic Steatosis and Plasma Triglycerides in Mice
| Parameter | Animal Model | Observed Effect | Reference |
| Liver Triglyceride Stores | Western-type diet-fed LDL receptor knockout mice | 50% lower | medchemexpress.com |
| Plasma Triglyceride Levels | Western-type diet-fed LDL receptor knockout mice | 32% lower | medchemexpress.com |
| Hepatic Steatosis | Western-type diet-fed LDL receptor knockout mice | Reduced | medchemexpress.commedkoo.com |
| Taurine-conjugated Bile Acids | Western-type diet-fed LDL receptor knockout mice | Increased levels | medkoo.com |
| TGR5 Signaling | Western-type diet-fed LDL receptor knockout mice | Enhanced | medkoo.com |
This compound has been investigated for its antiviral activity, particularly against Infectious Bursal Disease Virus (IBDV) in avian models. Studies in DF-1 cells, a chicken fibroblast cell line, showed that this compound disrupted IBDV replication. springermedizin.deahajournals.org This mechanistic effect is attributed to this compound's inhibition of chicken PRMT3. springermedizin.deahajournals.org Chicken PRMT3 has been identified as a facilitator of IBDV replication by suppressing interferon signaling. springermedizin.deahajournals.org The inhibition of PRMT3 by this compound, or by PRMT3 silencing, led to enhanced interferon production and subsequent inhibition of IBDV replication without affecting cell viability at low dosages. springermedizin.deahajournals.org
Table 4: Antiviral Activity of this compound against IBDV
| Virus | Model System | Mechanistic Effect | Outcome | Reference |
| IBDV | DF-1 cells (avian) | Inhibition of chicken PRMT3, leading to enhanced interferon production | Disrupted IBDV replication | springermedizin.deahajournals.org |
Role in Other Pathophysiological Processes Linked to PRMT3 Activity (e.g., virus infection, inflammasome responses, cancer growth)
This compound's inhibitory effects on PRMT3 have been investigated across various disease models, highlighting PRMT3's involvement in critical pathophysiological processes.
Virus Infection
PRMT3 plays a significant role in facilitating viral replication by suppressing host antiviral immune responses. In chickens, PRMT3 has been shown to support the replication of Infectious Bursal Disease Virus (IBDV) by inhibiting interferon production patsnap.comnih.govresearchgate.net. Studies utilizing this compound demonstrated that its inhibition of chicken PRMT3 severely hampers IBDV replication, leading to a notable reduction in viral protein levels (VP1, VP2, and VP3) and viral genomic dsRNA copies nih.govresearchgate.net. For instance, this compound treatment resulted in a 50-fold reduction in viral genome copies at 6 hours post-infection (hpi) and a 6-fold reduction at 12 hpi in DF-1 cells, alongside significantly lower viral titers nih.gov.
Furthermore, PRMT3 acts as a negative regulator of cytosolic RNA and DNA sensors, including RIG-I, MDA5, and cGAS, which are crucial components of the innate antiviral immune response researchgate.netresearchgate.net. PRMT3 catalyzes asymmetric dimethylation on specific arginine residues (e.g., R730 on RIG-I, R822 on MDA5, and R111 on cGAS), thereby reducing their RNA- or DNA-binding capabilities and consequently inhibiting type I interferon production researchgate.netresearchgate.net. Preclinical studies have shown that in vivo treatment with this compound renders mice more resistant to various RNA and DNA viral infections, including Spring Viremia of Carp Virus (SVCV), Grass Carp Reovirus (GCRV), and Encephalomyocarditis virus (EMCV) medchemexpress.comresearchgate.netresearchgate.net. This compound also enhances antiviral gene expression following SVCV or GCRV infection medchemexpress.com.
The impact of this compound on IBDV replication is summarized in the table below:
| Parameter | This compound Treatment (10 µg/mL) vs. DMSO Control | Time Point | Reference |
| Viral Protein Levels (VP1, VP2, VP3) | Notably reduced | 6h, 12h | nih.govresearchgate.net |
| Viral Genomic dsRNA Copies | 50-fold reduction | 6h | nih.gov |
| 6-fold reduction | 12h | nih.gov | |
| Viral Titers | Significantly lower | 48h-72h | nih.gov |
Inflammasome Responses
Protein arginine methyltransferases (PRMTs), as a family, are recognized for their involvement in various mammalian signaling pathways, including inflammasome responses patsnap.comnih.govresearchgate.net. While PRMT3's general role in inflammasome responses is acknowledged within the broader context of PRMTs, specific detailed mechanistic studies focusing solely on this compound's direct impact on inflammasome activation were not extensively detailed in the provided literature.
Cancer Growth
PRMT3 is considered a significant therapeutic target in human cancers due to its role in gene regulation and cellular functions patsnap.com. This compound has demonstrated efficacy in attenuating cancer growth by targeting PRMT3's catalytic activity. In hepatocellular carcinoma (HCC), this compound effectively disrupted the increased asymmetric dimethylarginine (ADMA) modification mediated by PRMT3 and abolished PRMT3-induced HCC glycolysis and tumor growth nih.govaacrjournals.org. This effect is achieved by blocking PRMT3-mediated methylation of lactate (B86563) dehydrogenase A (LDHA), a key enzyme in glycolysis nih.govaacrjournals.org.
Although a more potent PRMT3-targeted PROTAC (degrader 11) has been developed, this compound is noted as an inhibitor that influences acute leukemia cell growth patsnap.com. Furthermore, PRMT3 depletion has emerged as a promising strategy for treating endometrial cancer (EC) patsnap.com. This compound has been shown to exert an immunotherapeutic sensitizing effect in patient-derived xenograft models of EC, indicating its potential in enhancing anti-tumor responses patsnap.com.
Biomarker Modulation in Preclinical Systems
This compound's activity as a PRMT3 inhibitor leads to specific modulations of biomarkers in preclinical systems, reflecting its mechanistic impact.
One key biomarker modulated by this compound is the level of histone H4 arginine 3 asymmetric dimethylation (H4R3me2a). In vitro studies in HEK293 cells have shown that this compound decreases H4R3me2a levels, indicating its ability to inhibit PRMT3-mediated histone methylation tocris.comrndsystems.com.
Another important biomarker affected by this compound is the level of ω-NG,NG-asymmetric dimethylarginine (ADMA). In the context of hepatocellular carcinoma, this compound treatment was shown to disrupt the increased ADMA modification that is mediated by PRMT3, directly linking its inhibitory action to the reduction of this specific methylation product nih.gov. This reduction in ADMA levels serves as a direct indicator of this compound's ability to inhibit PRMT3's catalytic activity on its substrates.
Structure Activity Relationship Sar Studies and Analog Development for Enhanced Biological Properties
Identification of Key Pharmacophoric Elements for PRMT3 Inhibition
SGC 707 functions as an allosteric inhibitor of PRMT3, meaning it binds to a site distinct from the enzyme's active site, thereby modulating its activity. pdbj.orgnih.govacs.orgmedkoo.comnih.govthesgc.orgresearchgate.netmedchemexpress.com Mechanistic studies, including the analysis of the crystal structure of the PRMT3-SGC 707 complex (PDB ID: 4RYL), have unequivocally confirmed this allosteric mode of inhibition. pdbj.orgnih.govmedkoo.comnih.govchemicalprobes.org This allosteric binding leads to a noncompetitive pattern of inhibition with respect to both S-adenosylmethionine (SAM), the methyl donor, and the peptide substrate. thesgc.org The binding of this compound to PRMT3 occurs with a dissociation constant (KD) of approximately 50-53 nM as determined by isothermal titration calorimetry (ITC). pdbj.orgnih.govmedkoo.comnih.govthesgc.orgselleckchem.com
Analysis of Structural Modifications and Their Impact on Biological Activity
The development of this compound stemmed from a rigorous structure-based optimization of earlier allosteric PRMT3 inhibitors. pdbj.orgnih.govacs.orgnih.gov Comprehensive SAR studies have been instrumental in elucidating how specific structural modifications impact the biological activity of this compound and its analogs. acs.orgresearchgate.net
This compound exhibits remarkable potency and selectivity. It inhibits PRMT3 with an IC50 ranging from 31 nM to 50 nM in biochemical assays. pdbj.orgnih.govmedkoo.comnih.govthesgc.orgmedchemexpress.comselleckchem.comactivemotif.comtocris.comsigmaaldrich.comrndsystems.combertin-bioreagent.comfocusbiomolecules.combio-techne.comaxonmedchem.com Furthermore, it demonstrates over 100-fold selectivity against 31 other methyltransferases and more than 250 non-epigenetic targets, highlighting its specificity for PRMT3. pdbj.orgnih.govmedkoo.comnih.govthesgc.orgchemicalprobes.orgselleckchem.comactivemotif.comtocris.comsigmaaldrich.comrndsystems.combertin-bioreagent.comfocusbiomolecules.combio-techne.com In cellular contexts, this compound effectively inhibits histone methylation, specifically decreasing H4R3me2a levels in cells with an IC50 below 1 µM. pdbj.orgnih.govthesgc.orgselleckchem.comsigmaaldrich.comrndsystems.combertin-bioreagent.combio-techne.com It also stabilizes PRMT3 in HEK293 and A549 cells, with EC50 values of 1.3 µM and 1.6 µM, respectively. nih.govselleckchem.com
Table 1: Key Biological Activity Data for this compound
| Assay Type | Parameter | Value | Selectivity | Reference |
| Biochemical (PRMT3) | IC50 | 31-50 nM | >100-fold vs. 31 other methyltransferases, >250 non-epigenetic targets | pdbj.orgnih.govmedkoo.comnih.govthesgc.orgmedchemexpress.comchemicalprobes.orgselleckchem.comactivemotif.comtocris.comsigmaaldrich.comrndsystems.combertin-bioreagent.comfocusbiomolecules.combio-techne.comaxonmedchem.com |
| Biophysical (PRMT3) | KD | 50-53 nM | N/A | pdbj.orgnih.govmedkoo.comnih.govthesgc.orgselleckchem.com |
| Cellular (H4R3me2a) | IC50 | <1 µM | N/A | pdbj.orgnih.govthesgc.orgselleckchem.comsigmaaldrich.comrndsystems.combertin-bioreagent.combio-techne.com |
| Cellular (PRMT3 stabilization) | EC50 | 1.3-1.6 µM | N/A | nih.govselleckchem.com |
Derivatization Strategies to Optimize Potency and Selectivity for PRMT3
Derivatization strategies have involved the design, synthesis, and evaluation of numerous novel compounds based on the this compound scaffold. This systematic approach led to the discovery of additional highly potent and selective allosteric inhibitors of PRMT3, including compounds 29, 30, 36, and 37, which exhibited IC50 values in the range of approximately 10-36 nM. acs.orgresearchgate.net These optimized analogs maintained high selectivity for PRMT3 over a broad panel of other methyltransferases and protein targets. acs.org Their cellular inhibitory activity on exogenous H4R3 asymmetric dimethylation was also confirmed, with IC50 values of 240 nM for compound 29, 184 nM for compound 30, and 134 nM for compound 36. acs.org
Development and Characterization of Negative Control Compounds (e.g., XY1)
Crucial for robust chemical biology studies, negative control compounds are structurally similar to the active probe but lack significant biological activity. XY1 serves as a prime example of such a negative control for this compound. thesgc.orgsigmaaldrich.comrndsystems.combio-techne.commedkoo.comselleckchem.comtocris.comnih.gov XY1 is a close analog of this compound but is completely inactive against PRMT3, exhibiting an IC50 greater than 100 µM (>100,000 nM). thesgc.orgmedkoo.comtocris.com This represents a greater than 3000-fold reduction in potency compared to this compound. tocris.com The development of XY1 and other negative control compounds (e.g., compounds 49-51, which also showed drastically diminished potency) provides invaluable tools for validating on-target effects in PRMT3 research. acs.orgresearchgate.net
Table 2: Comparison of this compound and its Negative Control XY1
| Compound | PRMT3 IC50 (nM) | Relative Potency to this compound | Application | Reference |
| This compound | 31-50 | 1x | Potent, selective allosteric PRMT3 inhibitor | pdbj.orgnih.govmedkoo.comnih.govthesgc.orgmedchemexpress.comselleckchem.comactivemotif.comtocris.comsigmaaldrich.comrndsystems.combertin-bioreagent.comfocusbiomolecules.combio-techne.comaxonmedchem.com |
| XY1 | >100,000 | >3000-fold lower | Negative control for this compound | thesgc.orgmedkoo.comtocris.com |
Computational Chemistry Approaches in this compound Analog Design
Computational chemistry plays a vital role in the rational design and optimization of PRMT3 inhibitors, including this compound and its analogs. acs.orgresearchgate.netresearchgate.netresearchgate.netnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking studies have been extensively employed to predict and analyze the binding modes of potential allosteric inhibitors within the PRMT3 enzyme. researchgate.netresearchgate.netresearchgate.netnih.govbiorxiv.org These simulations provide insights into the specific interactions between the ligand (e.g., this compound or its analogs) and the amino acid residues within the allosteric binding pocket. The availability of the crystal structure of the PRMT3-SGC 707 complex (PDB ID: 4RYL) has been crucial for validating these computational predictions and understanding the structural basis of allosteric inhibition. pdbj.orgchemicalprobes.org For instance, it has been observed that the benzothiadiazole moiety of some inhibitors fits tightly into the allosteric pocket, forming key interactions, such as with the carboxylate of E422. researchgate.net Molecular dynamics (MD) simulations further complement docking studies by providing a dynamic view of ligand-target interactions, accounting for protein flexibility and solvent effects, which is essential for rational drug design. acs.orgresearchgate.netresearchgate.netresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for PRMT3 Inhibition
Quantitative Structure-Activity Relationship (QSAR) modeling, particularly pharmacophore-based 3D-QSAR, has been applied to identify potent allosteric inhibitors of PRMT3. acs.orgresearchgate.netresearchgate.netresearchgate.net QSAR models establish mathematical relationships between the chemical structures of compounds and their observed biological activities. By analyzing these relationships, researchers can predict the activity of new, unsynthesized compounds and guide derivatization strategies to optimize potency and selectivity. researchgate.net Validated QSAR models, often coupled with virtual screening of compound libraries, enable the efficient identification of promising lead molecules for further experimental validation. researchgate.netresearchgate.netresearchgate.net
Advanced Methodologies and Research Tools in Sgc 707 Investigation
Biochemical and Biophysical Techniques for Target Characterization (e.g., Isothermal Titration Calorimetry)
Biochemical and biophysical techniques are crucial for characterizing the direct interaction between SGC 707 and PRMT3, providing quantitative data on binding affinity and thermodynamics.
Isothermal Titration Calorimetry (ITC) ITC is a label-free, in-solution technique that directly measures the heat changes associated with molecular binding events, allowing for the determination of binding constants (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) colorado.edujournalofappliedbioanalysis.comice-biosci.comnih.gov. This method is considered a "gold standard" for studying binding processes due to its ability to provide a complete thermodynamic profile journalofappliedbioanalysis.com.
In studies characterizing this compound, ITC has been utilized to determine its binding affinity to PRMT3. This compound has been shown to bind to PRMT3 with a dissociation constant (KD) of 53 ± 2 nM medkoo.comnih.govpdbj.orgmedchemexpress.com. Another reported KD value is 50 nM thesgc.org. This direct measurement confirms the strong interaction between this compound and its target, PRMT3. The allosteric inhibition mode of this compound has also been supported by these biophysical studies, indicating that its binding occurs at a site distinct from the active site medkoo.comnih.govpdbj.org.
Table 1: Key Binding Parameters of this compound to PRMT3 via ITC
| Parameter | Value | Description | Source |
| KD | 53 ± 2 nM | Dissociation Constant (affinity) | medkoo.comnih.govpdbj.orgmedchemexpress.com |
| KD | 50 nM | Dissociation Constant (affinity) | thesgc.org |
| n | Not specified in search results | Stoichiometry | |
| ΔH | Not specified in search results | Enthalpy Change | |
| ΔS | Not specified in search results | Entropy Change |
Cell-Based Assays for Functional Validation and High-Throughput Screening
Cell-based assays are essential for validating the functional effects of this compound within a living cellular context and for high-throughput screening (HTS) to identify active compounds sci-hub.senuvisan.com. These assays assess a compound's ability to engage its target and elicit a desired biological response, while also providing insights into cell permeability and cytotoxicity sci-hub.se.
This compound has been demonstrated to potently inhibit PRMT3-mediated methyltransferase activity in cells tocris.commedkoo.comnih.gov. Cell-based assays have shown that this compound engages PRMT3 and inhibits its methyltransferase activity in various cell lines, including HEK293 and A549 cells tocris.commedkoo.comnih.govmedchemexpress.com. The inhibitory concentration 50% (IC50) for PRMT3 activity in cells is reported to be below 1 µM thesgc.org. Specific EC50 values for this compound binding to PRMT3 in cell lines have been reported as 1.8 µM in HEK293 cells and 2 µM in A549 cells medchemexpress.com.
Table 2: this compound Activity in Cell-Based Assays
| Cell Line | Assay Type | Parameter | Value | Source |
| HEK293 | PRMT3 activity inhibition | IC50 | < 1 µM | thesgc.org |
| HEK293 | Binding affinity (InCELL hunter assay) | EC50 | 1.8 µM | medchemexpress.com |
| A549 | Binding affinity (InCELL hunter assay) | EC50 | 2 µM | medchemexpress.com |
These assays confirm this compound's cell permeability and its ability to inhibit PRMT3 activity in a cellular environment, making it a suitable tool for in vivo studies medkoo.comnih.gov.
Molecular and Cellular Imaging Techniques (e.g., Western blot for histone methylation)
Molecular and cellular imaging techniques are employed to visualize and quantify the effects of this compound on protein expression, localization, and post-translational modifications, such as histone methylation.
Western Blot for Histone Methylation Western blot is a widely used technique for detecting and quantifying specific proteins in a sample, including modified proteins like methylated histones preprints.orgscholaris.canih.gov. In the context of this compound, Western blotting is used to assess its impact on the methylation status of PRMT3 substrates, particularly histone proteins.
This compound has been shown to decrease asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a) levels in HEK293 cells tocris.com. This is consistent with PRMT3's role as a type-I PRMT that catalyzes the formation of ω-mono- or asymmetric dimethyl arginine bjmu.edu.cn. Studies have used Western blot analysis to validate changes in protein levels, including PRMT3 and its substrates, following this compound treatment preprints.org. For instance, Western blot has been used to examine the protein levels of PRMT3, RPS2, UHRF1, DNMT1, and p21 in cells treated with this compound or a negative control probe (XY1) preprints.org. This technique provides direct evidence of this compound's effect on PRMT3's enzymatic activity and its downstream targets.
Genetic Tools and Approaches for PRMT3 Modulation (e.g., CRISPR-based methods, PRMT3 overexpression/knockdown)
Genetic tools are indispensable for confirming the on-target effects of this compound and for elucidating the precise biological roles of PRMT3 by manipulating its expression levels.
CRISPR-based Methods CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-Cas9 gene editing technology allows for precise and targeted modifications to the genome, enabling gene knockout, knock-in, and gene expression modulation (CRISPRi for interference and CRISPRa for activation) sigmaaldrich.comthermofisher.com. These methods are used to create cell lines with altered PRMT3 expression, which can then be used to validate the specificity of this compound.
CRISPR-Cas9 has been employed to generate PRMT3 knockout cell lines or to modulate PRMT3 expression, allowing researchers to compare the effects of genetic PRMT3 depletion with pharmacological inhibition by this compound patsnap.comwindows.net. For example, studies have investigated the effect of this compound treatment in EPB41L3 CRISPR-Cas9 knockout cells compared to control cells, demonstrating how genetic manipulation can complement chemical probe studies to understand PRMT3's role in cellular processes preprints.org. This approach helps confirm that the observed phenotypic changes upon this compound treatment are indeed due to PRMT3 inhibition.
PRMT3 Overexpression/Knockdown Beyond CRISPR, traditional methods for modulating gene expression, such as PRMT3 overexpression (using plasmids or viral vectors) and knockdown (using shRNA or siRNA), are also widely used bjmu.edu.cnwindows.net.
Studies have utilized PRMT3 knockdown, for example, via shRNA, to mimic the effects of this compound and confirm PRMT3 as the primary target bjmu.edu.cnresearchgate.net. For instance, administration of PRMT3 shRNA has been shown to cause an osteopenia phenotype in mice, similar to the effects observed with this compound treatment, suggesting a consistent biological outcome between genetic and pharmacological inhibition bjmu.edu.cn. Conversely, PRMT3 overexpression can be used to rescue phenotypes caused by this compound, further solidifying the on-target mechanism. These genetic approaches provide crucial validation for the specificity and efficacy of this compound as a PRMT3 inhibitor.
Future Directions and Emerging Research Avenues for Sgc 707
Exploration of Unexplored Biological Roles of PRMT3 Utilizing SGC 707
While PRMT3 is recognized for its involvement in ribosomal maturation through the methylation of ribosomal protein S2 (rpS2) and its participation in lipogenesis, the full extent of its biological functions remains largely uncharacterized. nih.govnih.govrsc.orgresearchgate.netnih.govpreprints.orgbjmu.edu.cn this compound serves as a critical chemical probe to systematically investigate these unexplored roles. By precisely inhibiting PRMT3 activity, researchers can perturb PRMT3-mediated processes across various cellular contexts and organisms, thereby uncovering novel pathways and cellular events influenced by PRMT3. For instance, studies have revealed PRMT3's involvement in regulating antiviral innate immunity, where this compound enhanced type I interferon activation and the induction of antiviral genes in response to viral infections. researchgate.net This finding highlights a previously less explored role of PRMT3 in the immune response. Further investigations employing this compound could delve into PRMT3's potential involvement in other cellular processes such as cell signaling, DNA repair, and various metabolic pathways beyond lipogenesis, where its contribution might be subtle or context-dependent. universiteitleiden.nlnih.gov
Identification of Novel PRMT3 Substrates and Their Biological Significance
The identification of novel PRMT3 substrates is paramount for a comprehensive understanding of its biological functions. Beyond rpS2, PRMT3 has been reported to methylate other non-histone substrates, including the transcription factor c-Myc, HIF1α, and the RNA binding protein hnRNPA1. rsc.org this compound can be instrumental in identifying new substrates by enabling precise inhibition of PRMT3 activity, facilitating comparative proteomic and interactomic analyses between PRMT3-active and PRMT3-inhibited states. This approach can reveal proteins whose methylation status is directly or indirectly regulated by PRMT3. For example, PRMT3 has been shown to modulate the stability of proteins involved in cell metabolism and drug resistance in various human cancers. preprints.org Utilizing this compound in such studies could pinpoint the specific substrates responsible for these effects and elucidate their biological significance in disease progression and therapeutic response. The discovery of novel substrates will broaden the understanding of PRMT3's impact on cellular processes like protein synthesis, RNA processing, and gene transcription. researchgate.netnih.govuniversiteitleiden.nl
Strategies for Developing PRMT3-Targeted Therapeutics Based on this compound Scaffold (Preclinical Lead Optimization)
This compound's potent and selective allosteric inhibition of PRMT3, coupled with its bioavailability and suitability for animal studies, positions it as an excellent foundation for preclinical lead optimization. nih.govpdbj.orgnih.gov The structural information derived from the PRMT3-SGC 707 co-crystal structure provides a robust basis for structure-based drug design. acs.orgnih.govucl.ac.uk Strategies for developing next-generation PRMT3-targeted therapeutics based on the this compound scaffold include:
Combination Therapies Rationale (Preclinical Evidence, e.g., with Glycolysis Inhibitors)
The rationale for combining PRMT3 inhibition with other therapeutic agents, particularly glycolysis inhibitors, stems from the observed metabolic reprogramming in cancer cells and PRMT3's established role in cellular metabolism. preprints.orgsandiego.eduitmedicalteam.pl Preclinical evidence suggests that targeting tumor glycolysis can be an effective anti-cancer strategy, and combining glycolytic inhibitors with conventional chemotherapeutic agents has demonstrated synergistic effects. sandiego.eduitmedicalteam.plnih.govijbs.com
Application of this compound as a Tool for Epigenetic Target Validation in Other Disease Contexts
Beyond oncology, where PRMTs are significant therapeutic targets, this compound can be applied to validate PRMT3 as an epigenetic target in a broader spectrum of diseases. universiteitleiden.nlnih.govnih.govethernet.edu.et Epigenetic dysregulation is intricately linked to various pathologies, including inflammatory diseases, metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. nih.govnih.govethernet.edu.et
Development of Next-Generation PRMT3 Probes with Improved Features
While this compound is an effective chemical probe, the development of next-generation PRMT3 probes with enhanced features would further accelerate research and drug discovery efforts. These improvements could encompass:
By pursuing these future directions, this compound and its derivatives are poised to continue playing a pivotal role in unraveling the complexities of PRMT3 biology and translating this knowledge into novel therapeutic strategies for a range of human diseases.
Q & A
Q. What is the molecular mechanism of SGC 707 as a PRMT3 inhibitor, and how can researchers validate its allosteric binding mode experimentally?
- Methodological Answer : To confirm the allosteric mechanism, use structural biology techniques (e.g., X-ray crystallography or cryo-EM) to resolve PRMT3-SGC 707 complexes. Compare binding sites with competitive inhibitors. Conduct mutagenesis studies on putative allosteric regions (e.g., mutations in PRMT3’s regulatory domain) and assess changes in inhibitory activity via biochemical assays. Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How should researchers design experiments to confirm this compound’s >100-fold selectivity over other methyltransferases?
- Methodological Answer : Perform pan-methyltransferase profiling using radioactive ([³H]-SAM incorporation) or fluorescence-based (e.g., AlphaScreen) assays. Test this compound against PRMT1, PRMT4, PRMT5, and non-PRMT methyltransferases (e.g., DNMTs, SETD7). Calculate IC50 values for each enzyme and compare ratios. Include positive controls (e.g., known inhibitors for non-target enzymes) and use recombinant proteins with verified activity. Triplicate runs and statistical validation (e.g., ANOVA) are critical .
Q. What experimental protocols are recommended to verify this compound’s purity (>98%) and stability during long-term storage?
- Methodological Answer : Use HPLC-MS for purity analysis (C18 column, gradient elution) and compare retention times with reference standards. For stability, store aliquots at -20°C and perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation via LC-MS and quantify impurities using peak integration. Include a certificate of analysis from the supplier for batch-to-batch consistency .
Advanced Research Questions
Q. How can researchers optimize cell-based assays to study this compound’s functional inhibition of PRMT3 in complex biological systems?
- Methodological Answer : Use genetic knockdown/knockout controls (e.g., siRNA or CRISPR-edited PRMT3) to establish baseline activity. Pair biochemical assays (e.g., symmetric dimethylarginine detection via Western blot) with functional readouts (e.g., RNA splicing or ribosome bifficiency assays). Optimize dosing by measuring intracellular compound concentrations via LC-MS and correlating with target engagement. Include off-target checks (e.g., proteome-wide activity profiling) to rule out non-specific effects .
Q. What strategies are recommended for resolving contradictions between in vitro enzymatic inhibition data and cellular efficacy outcomes when using this compound?
- Methodological Answer : Cross-validate using orthogonal assays :
- Measure cellular permeability via mass spectrometry (intracellular this compound concentration vs. extracellular dose).
- Perform thermal shift assays to confirm target engagement in cells.
- Use PRMT3-dependent biomarkers (e.g., methylation of ribosomal protein S2) to link inhibition to functional outcomes.
If discrepancies persist, evaluate metabolic stability (hepatic microsomal assays) or efflux transporter activity (e.g., P-gp assays) .
Q. How should researchers address variability in this compound’s inhibitory activity across different experimental models (e.g., immortalized vs. primary cells)?
- Methodological Answer : Systematically compare model-specific factors :
- PRMT3 expression levels (qRT-PCR/Western blot).
- Competing methyltransferase activity (e.g., PRMT1/5).
- Cellular SAM/SAH ratios (via LC-MS metabolomics).
Use dose-response curves in each model to calculate EC50 and Hill coefficients. For primary cells, account for donor variability by testing ≥3 independent replicates. Normalize data to housekeeping methyltransferases .
Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing dose-dependent inhibition data from this compound experiments?
- Methodological Answer : Fit data to four-parameter logistic curves (e.g., using GraphPad Prism) to calculate IC50, Hill slope, and R². Use residual analysis to check for non-linear patterns. For cellular assays, apply normalization (e.g., to DMSO controls) and outlier detection (Grubbs’ test). Report variability as SEM with 95% confidence intervals. For multi-experiment studies, use mixed-effects models to account for batch variability .
Q. How can researchers ensure reproducibility when using this compound in longitudinal studies?
- Methodological Answer :
- Batch consistency : Request COA for each lot and verify via HPLC.
- Stability monitoring : Aliquot compounds to avoid freeze-thaw cycles; test activity after 6/12/24 months.
- Protocol standardization : Predefine assay conditions (e.g., serum concentration, incubation time).
- Data transparency : Share raw data (e.g., dose-response curves, instrument outputs) in supplementary materials per journal guidelines .
Ethical & Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
